4H-1,3,5-Oxadiazin-4-imine, tetrahydro-3-methyl-N-nitro-5-[[2-(phenylthio)-5-thiazolyl]methyl]-
Overview
Description
The compound is a representative of new neonicotinoid insecticides . It can selectively act on the central nervous system of insects and is widely used to control sucking insect pests .
Synthesis Analysis
The synthesis of this compound involves a Mannich-type reaction . The reaction was catalyzed by several organic and inorganic bases at different reaction times and temperatures .Molecular Structure Analysis
The molecular formula of the compound is C4H8N4O3 . The molecular weight is 160.13 .Chemical Reactions Analysis
The compound undergoes photodegradation in an aqueous medium . This process was monitored by electrospray ionization mass spectrometry in the positive ion mode, ESI(+)-MS . The compound was continuously degraded under these experimental conditions .Physical And Chemical Properties Analysis
The compound has a boiling point of 290.9±50.0 °C and a density of 1.60±0.1 g/cm3 . Its pKa value is 6.53±0.20 .Scientific Research Applications
Synthesis and Intermediates
The compound 4H-1,3,5-Oxadiazin-4-imine and its derivatives are of significant interest due to their versatile applications in synthetic chemistry. Cheng Zu-wei (2006) highlighted the synthetic methods of thiamethoxam and its intermediates, presenting a comparison of main preparation ways and appraising their application prospects. This research suggests a promising future for these compounds through specific intermediate reagents, such as 2-chloro-5-chloromethylthiazol and 3-methyl-4-nitroimino-1,3,5-oxadiazinane, in synthetic processes (Cheng Zu-wei, 2006).
Biological Activities
The structural feature of the 1,3,4-oxadiazole ring, related to the compound , allows for effective binding with various enzymes and receptors in biological systems, eliciting a range of bioactivities. Research on 1,3,4-oxadiazole-based derivatives has shown significant therapeutic potentials across a wide spectrum of medicinal chemistry, including anticancer, antifungal, antibacterial, and other activities. This vast array of potential bioactivities underscores the importance of 1,3,4-oxadiazole and its derivatives in drug development and the broader field of medicinal chemistry (G. Verma et al., 2019).
Material Science and Metal-Ion Sensing
Oxadiazoles, including the 1,3,4-oxadiazole scaffolds, have broad applications beyond pharmacology, extending into polymers, material science, and organic electronics. Sharma et al. (2022) provided an extensive review on synthetic strategies for 1,3,4-oxadiazole derivatives and their utilization as potential chemosensors for metal-ions. This reflects the compound's relevance in developing fluorescent frameworks and highlights its significant role in sensing applications due to its high photoluminescent quantum yield and excellent thermal and chemical stability (D. Sharma et al., 2022).
Safety And Hazards
Future Directions
Given its environmental persistence and potential hazards, it is necessary to develop analytical tools for the monitoring of this compound . An electrochemical sensor is suitable for rapid and simple analyses of pesticides, which are likely to persist at a trace level in agro-environments, including agricultural products, soil, and water .
properties
IUPAC Name |
N-[3-methyl-5-[(2-phenylsulfanyl-1,3-thiazol-5-yl)methyl]-1,3,5-oxadiazinan-4-ylidene]nitramide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O3S2/c1-17-9-22-10-18(13(17)16-19(20)21)8-12-7-15-14(24-12)23-11-5-3-2-4-6-11/h2-7H,8-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPRKJAQMHKISEQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1COCN(C1=N[N+](=O)[O-])CC2=CN=C(S2)SC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60889095 | |
Record name | 4H-1,3,5-Oxadiazin-4-imine, tetrahydro-3-methyl-N-nitro-5-[[2-(phenylthio)-5-thiazolyl]methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60889095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4H-1,3,5-Oxadiazin-4-imine, tetrahydro-3-methyl-N-nitro-5-[[2-(phenylthio)-5-thiazolyl]methyl]- | |
CAS RN |
192439-46-6 | |
Record name | Tetrahydro-3-methyl-N-nitro-5-[[2-(phenylthio)-5-thiazolyl]methyl]-4H-1,3,5-oxadiazin-4-imine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=192439-46-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4H-1,3,5-Oxadiazin-4-imine, tetrahydro-3-methyl-N-nitro-5-[[2-(phenylthio)-5-thiazolyl]methyl]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4H-1,3,5-Oxadiazin-4-imine, tetrahydro-3-methyl-N-nitro-5-[[2-(phenylthio)-5-thiazolyl]methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60889095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tetrahydro-3-methyl-5-((2-phenylthio)thiazol-5-ylmethyl)-[4H]-1,3,5-oxadiazinan-4-ylidene-N-nitroamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.602 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-methyl-5-(2-phenylsulfanyl-thiazol-5-ylmethyl)-[1,3,5]oxadiazinan-4-ylidene-N-nitroamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.